An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3-amine: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3-amine: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridazin-3-amine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its core physicochemical and spectroscopic properties, proposes a plausible synthetic pathway with a detailed experimental protocol, and explores its reactivity and potential applications. By combining the unique electronic characteristics of the pyridazine ring with the pharmacological benefits of the trifluoromethyl group, this molecule serves as a valuable scaffold in the design of novel bioactive agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction: The Strategic Value of Fluorinated Pyridazines
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug design. Among them, the pyridazine ring offers a unique combination of properties: it possesses a high dipole moment, weak basicity, and two adjacent nitrogen atoms that act as robust hydrogen bond acceptors.[1] These features can be instrumental in achieving potent and selective drug-target interactions.[1]
The strategic incorporation of fluorine or trifluoromethyl (CF₃) groups is a cornerstone of modern drug design.[2] The CF₃ group is a powerful modulator of a molecule's physicochemical profile; it can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability by altering lipophilicity.[2]
5-(Trifluoromethyl)pyridazin-3-amine, CAS No. 1211591-88-6, represents a powerful convergence of these two structural motifs. It combines the pyridazine core, a scaffold present in approved drugs, with the pharmacologically advantageous trifluoromethyl group.[1][3] This makes it a highly sought-after building block for creating new chemical entities with tailored properties for therapeutic intervention.
Core Physicochemical and Structural Properties
The fundamental identity and physical characteristics of 5-(Trifluoromethyl)pyridazin-3-amine are summarized below. These properties are critical for its handling, reaction setup, and integration into medicinal chemistry workflows.
Caption: Chemical Structure of 5-(Trifluoromethyl)pyridazin-3-amine.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1211591-88-6 | [3][4][5][6] |
| Molecular Formula | C₅H₄F₃N₃ | [4][5][7] |
| Molecular Weight | 163.10 g/mol | [5] |
| Monoisotopic Mass | 163.03574 Da | [7] |
| Boiling Point | 294.8 ± 40.0 °C (Predicted) | [6] |
| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [6] |
| XlogP (Predicted) | 0.4 | [7] |
| Storage Conditions | 2-8°C, protect from light, sealed in dry | [6] |
| Purity | ≥95% (Commercially available) | [3] |
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment are paramount in research. The expected analytical data for 5-(Trifluoromethyl)pyridazin-3-amine are crucial for its identification.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the ring protons are influenced by the electron-withdrawing CF₃ group and the electron-donating NH₂ group.
-
¹³C NMR: The carbon spectrum should display five signals corresponding to the five carbon atoms in the molecule. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A strong singlet is expected in the fluorine NMR spectrum, characteristic of the three equivalent fluorine atoms of the CF₃ group. This is a definitive test for the presence of the trifluoromethyl moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition. The predicted mass-to-charge ratios for various adducts are essential for identification in complex mixtures or during reaction monitoring.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.04302 |
| [M+Na]⁺ | 186.02496 |
| [M+K]⁺ | 201.99890 |
| [M-H]⁻ | 162.02846 |
| Data sourced from PubChemLite predictions.[7] |
Synthesis and Reactivity
While specific proprietary synthesis methods may vary, a plausible and chemically sound synthetic route can be proposed based on established pyridazine chemistry.
Proposed Synthetic Strategy
A logical approach involves the cyclocondensation of a trifluoromethylated 1,4-dicarbonyl equivalent with hydrazine to form the pyridazine core, followed by functional group interconversion to introduce the amine.
Caption: Proposed workflow for the synthesis of the target compound.
Illustrative Experimental Protocol
This protocol is a representative example and has not been optimized. It is intended to illustrate the practical steps derived from the proposed strategy.
Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridazine
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Rationale: A chloropyridazine intermediate is a versatile precursor for nucleophilic substitution to introduce the amine group.
-
Procedure: To a cooled (0°C) solution of a suitable trifluoromethylated 1,4-dicarbonyl precursor in ethanol, add hydrazine hydrate dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Cool the mixture, remove the solvent under reduced pressure, and treat the crude pyridazinone intermediate with phosphorus oxychloride (POCl₃) at reflux to install the chloro group.
-
Carefully quench the reaction with ice water, neutralize, and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography to yield 3-chloro-5-(trifluoromethyl)pyridazine.
Step 2: Amination to 5-(Trifluoromethyl)pyridazin-3-amine
-
Rationale: The chloro group can be displaced by an amine source, such as ammonia, under pressure and heat.
-
Procedure: In a sealed pressure vessel, dissolve 3-chloro-5-(trifluoromethyl)pyridazine in a solution of ammonia in methanol (7N).
-
Heat the vessel to 100-120°C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Trustworthiness Check: The reaction must be performed in a properly rated pressure vessel behind a blast shield due to the high pressures generated.
-
After cooling to room temperature, vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or silica gel chromatography to afford the final product, 5-(Trifluoromethyl)pyridazin-3-amine.
Reactivity Profile
The molecule possesses two primary sites for further chemical modification: the amino group and the pyridazine ring itself.
-
N-Functionalization: The primary amine is nucleophilic and can readily undergo acylation, sulfonylation, alkylation, and reductive amination to generate a diverse library of derivatives.
-
Ring Functionalization: The pyridazine ring is electron-deficient, particularly due to the CF₃ group, making it susceptible to nucleophilic aromatic substitution under certain conditions. The ring nitrogens can also be targeted for N-oxidation.
-
Cross-Coupling: The amino group can be converted to a halide or triflate, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or alkyl substituents.
Caption: Key derivatization pathways for the title compound.
Applications in Drug Discovery and Development
The true value of 5-(Trifluoromethyl)pyridazin-3-amine lies in its application as a scaffold for bioactive molecules. The 3-aminopyridazine core is a privileged structure, appearing in several approved drugs, highlighting its compatibility with biological targets.[1]
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. A patent application has identified pyridazinyl amino derivatives as potential inhibitors of ALK5 (TGF-β type I receptor), a key target in fibrosis and cancer research.[8] This compound is an ideal starting point for exploring this and other kinase target families.
-
CNS Disorders: The pyridazine heterocycle is present in drugs targeting the central nervous system.[1] The polarity and hydrogen bonding capacity of the scaffold can be tuned to optimize blood-brain barrier penetration and target engagement.
-
Agrochemicals: Trifluoromethylated heterocycles are extensively used in the development of modern herbicides, fungicides, and insecticides due to their enhanced potency and favorable environmental profiles.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory. The toxicological properties of this specific compound have not been thoroughly investigated.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]
-
Skin Contact: Wash off with soap and plenty of water.[11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C).[6] Protect from light to prevent degradation.
Conclusion
5-(Trifluoromethyl)pyridazin-3-amine is a high-value chemical scaffold that strategically combines the desirable features of the pyridazine ring and the trifluoromethyl group. Its well-defined physicochemical properties, predictable reactivity, and relevance to established pharmacophores make it an essential tool for medicinal chemists and researchers. Its application in the synthesis of kinase inhibitors and other potential therapeutics underscores its importance in the ongoing quest for novel and effective drugs.
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